11-Progesterone acridinium estertrifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has gained significant attention in scientific research. It is a derivative of progesterone, a hormone that plays a crucial role in the female reproductive system. The compound has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 11-Progesterone acridinium estertrifluoromethanesulfonate is not fully understood. However, it is believed to work by binding to progesterone receptors in the body. This binding activates various cellular pathways that lead to the compound's observed effects.
Biochemische Und Physiologische Effekte
Studies have shown that 11-Progesterone acridinium estertrifluoromethanesulfonate has various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. It has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 11-Progesterone acridinium estertrifluoromethanesulfonate in lab experiments is its high potency. It can be used in small concentrations, which reduces the amount of compound needed for experiments. However, one of the limitations of using the compound is its cost. It is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 11-Progesterone acridinium estertrifluoromethanesulfonate. One area of research is its potential use in the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is its role in the female reproductive system and its potential use in fertility treatments. Additionally, further studies are needed to understand the compound's mechanism of action and its potential side effects.
Conclusion
In conclusion, 11-Progesterone acridinium estertrifluoromethanesulfonate is a chemical compound that has been studied extensively in scientific research. Its potential applications in various fields have been explored, and its mechanism of action and biochemical and physiological effects have been investigated. While more research is needed to fully understand the compound's potential, it holds promise for future scientific studies.
Synthesemethoden
The synthesis of 11-Progesterone acridinium estertrifluoromethanesulfonate involves the reaction of progesterone with acridinium estertrifluoromethanesulfonate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been used in scientific research to understand its potential applications in various fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been used to study the effect of progesterone on the female reproductive system and its role in pregnancy.
Eigenschaften
CAS-Nummer |
113578-24-8 |
---|---|
Produktname |
11-Progesterone acridinium estertrifluoromethanesulfonate |
Molekularformel |
C47H51F3N2O9S |
Molekulargewicht |
877 g/mol |
IUPAC-Name |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
InChI-Schlüssel |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Synonyme |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.